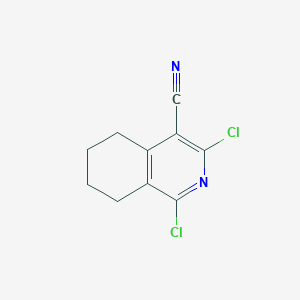
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound . It is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In addition, novel compounds have been synthesized and evaluated for their antibacterial property against various pathogenic bacterial strains .Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been confirmed by spectral data (FT-IR, 1 H NMR, 13 C NMR) and elemental analysis . The positions of the remaining hydrogen atoms in all compounds were calculated geometrically .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .科学的研究の応用
Antifungal Properties
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile derivatives have been investigated for their potential in antifungal applications. For instance, a series of analogues of this compound were synthesized and evaluated for antifungal activity, showing varying degrees of effectiveness based on functional group variations (Gholap et al., 2007).
Synthesis Methodology
The synthesis of derivatives of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been a focus of research, aiming for more efficient and environmentally friendly methods. A notable example is the use of bleaching earth clay and PEG-400 as a recyclable catalytic system for synthesizing these derivatives (Mogle et al., 2015).
Chemical Reactivity and Derivative Synthesis
Research has also been conducted on the reactivity of 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and its derivatives with various reagents. This includes exploring their behavior in different chemical reactions for the synthesis of various heterocyclic compounds, which have potential applications in diverse areas of chemistry and pharmacology (Elkholy & Morsy, 2006).
Mechanofluorochromic Activities
Another intriguing application is in the field of fluorescent materials. Certain derivatives of this compound have been shown to exhibit full-color-tunable solid-state emissions and mechanofluorochromic activities, which could be potentially useful in areas like material science and optical technologies (Zhang et al., 2021).
特性
IUPAC Name |
1,3-dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-9-7-4-2-1-3-6(7)8(5-13)10(12)14-9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUWGIFIGJUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

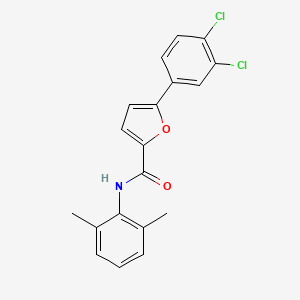
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)
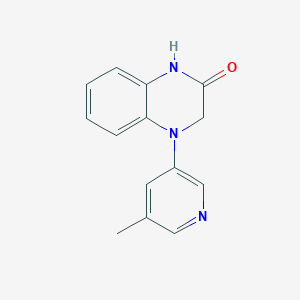



![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)
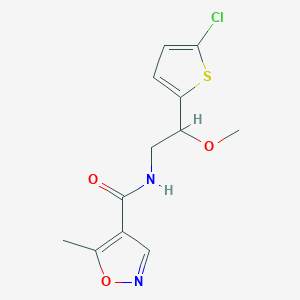
![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)

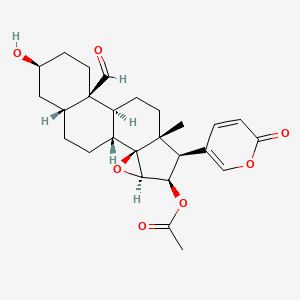
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)